molecular formula C8H17N3O B2656659 1-[2-(Dimethylamino)ethyl]piperazin-2-one CAS No. 933694-20-3

1-[2-(Dimethylamino)ethyl]piperazin-2-one

Cat. No. B2656659
CAS RN: 933694-20-3
M. Wt: 171.244
InChI Key: YBSDBDDIAPKFNU-UHFFFAOYSA-N
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Description

“1-[2-(Dimethylamino)ethyl]piperazin-2-one” is a chemical compound with the CAS Number: 933694-20-3 . It has a molecular weight of 171.24 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-[2-(dimethylamino)ethyl]-2-piperazinone . The InChI code is 1S/C8H17N3O/c1-10(2)5-6-11-4-3-9-7-8(11)12/h9H,3-7H2,1-2H3 . The InChI key is YBSDBDDIAPKFNU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine and its derivatives, including "1-[2-(Dimethylamino)ethyl]piperazin-2-one," play a crucial role in drug design and development due to their structural significance and pharmacological versatility. Piperazine acts as a core structure in the rational design of drugs, contributing to a wide array of therapeutic applications such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly influence the medicinal potential of resultant molecules, suggesting the scaffold's broad utility in discovering drug-like elements for various diseases (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine derivatives exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The use of piperazine as a vital building block in anti-mycobacterial compounds underscores its importance in addressing tuberculosis, one of the most challenging infectious diseases globally. This review highlights the structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, offering insights for the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Development of Macozinone for TB Treatment

Macozinone, a piperazine-benzothiazinone derivative, showcases the application of piperazine compounds in the treatment of tuberculosis. Currently undergoing Phase 1/2 clinical studies, Macozinone targets decaprenylphosphoryl ribose oxidase DprE1, crucial for the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. This highlights the potential of piperazine derivatives in developing more efficient TB drug regimens, contributing to the fight against this deadly disease (Makarov & Mikušová, 2020).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302 and H318 . Precautionary measures include P264, P270, P280, P301+P312, P305+P351+P338, P310, P330, and P501 .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-10(2)5-6-11-4-3-9-7-8(11)12/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSDBDDIAPKFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCNCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933694-20-3
Record name 1-[2-(dimethylamino)ethyl]piperazin-2-one
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